molecular formula C20H25N3O2S B5631987 1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone

1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone

Cat. No. B5631987
M. Wt: 371.5 g/mol
InChI Key: VOZUTMNWHNRSEK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperidine ring, and a thiophene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is an organic compound with the molecular formula (CH2)5NH .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and piperidine rings are both five-membered, but the imidazole ring contains two nitrogen atoms while the piperidine ring contains one . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing imidazole and piperidine rings have biological activity and are used in the development of new drugs .

Future Directions

Compounds containing imidazole and piperidine rings are of interest in the field of drug discovery due to their broad range of chemical and biological properties . Therefore, future research could potentially focus on exploring the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

1-[5-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14(24)17-7-8-18(26-17)20(25)23-10-3-6-16(13-23)19-21-9-11-22(19)12-15-4-2-5-15/h7-9,11,15-16H,2-6,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZUTMNWHNRSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone

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